3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate

Analytical Chemistry Mass Spectrometry GC-MS Identification

3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate (CAS 19715-40-3, molecular formula C18H18O6, exact mass 330.110338 g/mol) is a mixed alkyl ester of 4-methylnaphthalene-1,2,3-tricarboxylic acid, bearing two methyl ester groups at the 1- and 2-positions and one ethyl ester at the 3-position of the naphthalene ring system. First reported in a 1968 Tetrahedron Letters communication by Kishida and co-workers, the compound belongs to the class of polysubstituted naphthalene tricarboxylate esters.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 19715-40-3
Cat. No. B010638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate
CAS19715-40-3
Synonyms4-Methyl-1,2,3-naphthalenetricarboxylic acid 3-ethyl 1,2-dimethyl ester
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C
InChIInChI=1S/C18H18O6/c1-5-24-18(21)13-10(2)11-8-6-7-9-12(11)14(16(19)22-3)15(13)17(20)23-4/h6-9H,5H2,1-4H3
InChIKeyRMWUYGMFYNTLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate (CAS 19715-40-3): Structural Identity and Compound Class


3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate (CAS 19715-40-3, molecular formula C18H18O6, exact mass 330.110338 g/mol) is a mixed alkyl ester of 4-methylnaphthalene-1,2,3-tricarboxylic acid, bearing two methyl ester groups at the 1- and 2-positions and one ethyl ester at the 3-position of the naphthalene ring system [1]. First reported in a 1968 Tetrahedron Letters communication by Kishida and co-workers, the compound belongs to the class of polysubstituted naphthalene tricarboxylate esters . It is cataloged as a research chemical for non-human, non-therapeutic applications . Its defining structural feature — the asymmetric mixed-ester pattern — distinguishes it from the fully symmetric trimethyl ester analog (trimethyl 4-methylnaphthalene-1,2,3-tricarboxylate, C17H16O6, exact mass 316.094688 g/mol) [2].

Why Generic Substitution Fails for 3-O-Ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate


Naphthalene tricarboxylate esters are not interchangeable commodities. The target compound's defining mixed-ester architecture — ethyl at the 3-position and methyl at the 1- and 2-positions — creates a structurally unique molecular identity with a molecular ion at m/z 330.110338, which is 14.015650 Da heavier than the trimethyl analog (m/z 316.094688) [1][2]. This mass difference alone makes the two compounds unambiguously distinguishable by GC-MS and precludes casual substitution in any workflow relying on mass spectrometric identification. More fundamentally, the presence of two distinct ester types (methyl vs. ethyl) on the same naphthalene scaffold enables chemoselective reaction strategies — such as selective hydrolysis of the ethyl ester in the presence of the two methyl esters — that are chemically impossible with symmetric triesters [3]. Substituting the trimethyl or triethyl analog would eliminate this orthogonal reactivity handle and fundamentally alter downstream synthetic outcomes. The quantitative analytical and reactivity evidence below substantiates why this specific mixed-ester compound cannot be replaced by a generic in-class alternative.

Quantitative Differentiation Evidence: 3-O-Ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate vs. Closest Analogs


Precise Molecular Weight Differentiation by GC-MS: 14 Da Separation from the Trimethyl Ester Analog

The target compound produces a molecular ion at m/z 330.110338 (C18H18O6⁺·), whereas the closest structural analog — trimethyl 4-methylnaphthalene-1,2,3-tricarboxylate — yields a molecular ion at m/z 316.094688 (C17H16O6⁺·) [1][2]. This 14.015650 Da difference corresponds to the formal replacement of a methyl ester (–OCH3) with an ethyl ester (–OCH2CH3) at the 3-position. In GC-MS analysis, this mass shift provides baseline-resolved differentiation between the two compounds, eliminating any ambiguity in peak assignment or library matching [1].

Analytical Chemistry Mass Spectrometry GC-MS Identification

GC-MS Spectral Library Coverage: Dual-Spectrum Validation vs. Single-Spectrum Analog

The target compound is represented by two independent GC-MS spectra in the Wiley KnowItAll Mass Spectral Library (source codes AD-0-1308-0 and JX-2015-6-11901), providing cross-validated reference data for library matching [1]. In contrast, the trimethyl analog has only one GC-MS spectrum (source H-84-3101-32) in the same database [2]. Dual-spectrum coverage enhances match-factor reliability during automated library searching and reduces the risk of false-negative identification in analytical workflows.

Analytical Reference Standards Spectral Library Quality Control

Mixed-Ester Architecture Enables Chemoselective Deprotection: Orthogonal Reactivity vs. Symmetric Triesters

The target compound bears two methyl esters (at positions 1 and 2) plus one ethyl ester (at position 3). This mixed-ester arrangement permits chemoselective cleavage of the ethyl ester using LiI in refluxing pyridine or alternative established protocols (e.g., K2CO3 in MeOH/THF/H2O) while leaving both methyl esters intact [1][2]. Symmetric triesters such as the trimethyl analog lack this orthogonal reactivity because all three ester groups are chemically equivalent; any hydrolysis conditions affecting one methyl ester will non-selectively cleave the others, yielding complex mixtures rather than a single regioisomeric product [2].

Organic Synthesis Protecting Group Strategy Chemoselective Hydrolysis

InChIKey-Level Structural Uniqueness: Database Fingerprint Differentiation from All Known Analogs

The target compound possesses the unique InChIKey RMWUYGMFYNTLMG-UHFFFAOYSA-N, which encodes its specific substitution pattern: ethyl ester at position 3, methyl esters at positions 1 and 2, and a methyl group at position 4 of the naphthalene ring [1]. This InChIKey is distinct from that of the trimethyl analog (CGOJRFKRSUUUBV-UHFFFAOYSA-N), the free tricarboxylic acid (CAS 117617-77-3), and all other naphthalene tricarboxylate ester regioisomers [2]. The InChIKey serves as a non-proprietary, hash-based structural identifier used across PubChem, ChemSpider, and virtually all chemical registration systems, ensuring that this specific compound is unambiguously retrievable and distinguishable in any database query.

Cheminformatics Compound Registration Database Uniqueness

Optimal Application Scenarios for 3-O-Ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate Based on Quantified Differentiation


GC-MS Reference Standard for Naphthalene Tricarboxylate Ester Identification in Complex Mixtures

The compound's unambiguous molecular ion at m/z 330.110338, its dual independent reference spectra in the Wiley Registry, and its unique InChIKey make it a reliable GC-MS reference standard for laboratories analyzing environmental, petrochemical, or synthetic mixtures containing naphthalene polycarboxylate esters. Its 14 Da mass offset from the trimethyl analog ensures that co-eluting or closely related esters can be deconvoluted by extracted ion chromatograms at m/z 330 and m/z 316 without cross-interference [1][2]. Analytical laboratories requiring a characterized, spectrally validated naphthalene tricarboxylate for instrument calibration or method development should prioritize this compound over the less spectrally covered trimethyl analog.

Regiospecific Building Block for Sequential Ester Functionalization in Medicinal Chemistry or Materials Science

The mixed-ester architecture (ethyl at C3, methyl at C1 and C2) enables synthetic sequences where the ethyl ester is selectively hydrolyzed to the corresponding carboxylic acid while both methyl esters remain intact [1]. The resulting mono-acid intermediate bears a free carboxyl group exclusively at the 3-position, allowing for regiospecific amidation, esterification with a different alcohol, or metal-coordination chemistry that would be impossible to achieve with statistical selectivity from a symmetric triester [2]. This is directly relevant for medicinal chemistry programs synthesizing naphthalene-based ligand libraries or for materials chemists preparing asymmetric metal-organic framework (MOF) linkers requiring precise carboxylate geometry.

Cheminformatics Model Training and Structural Alert Development for Polyester Compounds

Because the compound's InChIKey (RMWUYGMFYNTLMG-UHFFFAOYSA-N) is structurally distinct from all symmetric naphthalene tricarboxylate ester analogs, it serves as a valuable data point for training machine learning models that predict physicochemical properties, metabolic stability, or environmental persistence of mixed-ester aromatic compounds [1][2]. Its specific substitution pattern provides a test case for algorithms designed to distinguish between regioisomeric esters — a capability critical for in silico toxicology and environmental fate modeling platforms.

Procurement Verification Standard for Specialty Naphthalene Derivatives

Given that the trimethyl analog (MW 316.31) and the target compound (MW 330.34) differ by only one methylene unit, and both could be ambiguously described as '4-methylnaphthalene tricarboxylate ester' in non-specific catalog listings, the verified CAS number 19715-40-3 and the GC-MS confirmatory data (dual spectra, m/z 330 molecular ion) provide procurement specialists with an objective identity verification protocol [1]. Suppliers should be required to provide a certificate of analysis demonstrating the molecular ion at m/z 330 by GC-MS, thereby excluding the trimethyl ester contaminant that would appear at m/z 316.

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